

Dichloromethane: A Comprehensive Safety and Technical Guide

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Compound of Interest

Compound Name: *Dichloromethanol*

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Introduction

Dichloromethane (DCM), also known as methylene chloride, is a volatile, colorless liquid with a sweetish odor. It is a powerful solvent used in a wide range of industrial and research applications, including paint stripping, degreasing, pharmaceutical manufacturing, and as a laboratory reagent. While highly effective, dichloromethane presents significant health and safety risks that necessitate stringent handling protocols and a thorough understanding of its hazardous properties. This guide provides an in-depth overview of the critical safety data for dichloromethane, including detailed experimental methodologies for toxicity assessment and an exploration of the molecular pathways underlying its toxicity.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for dichloromethane is presented below.

Property	Value
Chemical Formula	CH ₂ Cl ₂
CAS Number	75-09-2
Molar Mass	84.93 g/mol
Appearance	Colorless liquid
Odor	Sweetish, chloroform-like
Boiling Point	39.6 °C (103.3 °F)
Melting Point	-96.7 °C (-142.1 °F)
Vapor Pressure	47 kPa (at 20 °C)
Water Solubility	13 g/L (at 20 °C)
GHS Hazard Class	Skin Irritation (Category 2), Eye Irritation (Category 2A), Carcinogenicity (Category 2), Specific target organ toxicity — single exposure (Category 3), Central nervous system

Toxicological Data

The toxicity of dichloromethane has been evaluated through various in vivo studies. The following tables summarize the key quantitative data for acute toxicity and irritation.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (Sprague-Dawley)	Oral	1.72 ml/kg (male), 1.06 ml/kg (female)	[1]
LD ₅₀	Rat	Oral	>2000 mg/kg	[2]
LC ₅₀	Rat (Sprague-Dawley)	Inhalation (6h)	18,100 ppm	[1]
LC ₅₀	Mouse	Inhalation (7h)	49,000 mg/m ³	[3]

Skin and Eye Irritation

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Moderate Irritant	[4]
Eye Irritation	Rabbit	Reversible Irritation (moderate to severe)	[4]

Experimental Protocols

The toxicological data presented above are primarily derived from standardized studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.

Acute Oral Toxicity (LD₅₀) - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the median lethal dose (LD₅₀) of a substance after a single oral administration.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimated to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Preparation and Administration:** The test substance (dichloromethane) is administered as a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.
- **Procedure:** A stepwise procedure is used where a group of animals (typically 3) is dosed at a defined starting dose level. The outcome for this group determines the dose for the next group. If mortality occurs, the next group is dosed at a lower level; if no mortality occurs, the dose is escalated.

- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Data Analysis:** The LD₅₀ is estimated based on the mortality data from the different dose groups.

Acute Inhalation Toxicity (LC₅₀) - OECD Guideline 403

This guideline details the procedure for assessing the toxicity of a substance upon inhalation.

- **Test Animals:** Young adult rodents, most commonly rats (e.g., Sprague-Dawley strain), are used.
- **Exposure System:** A whole-body or nose-only inhalation exposure chamber is used to generate a controlled atmosphere of dichloromethane vapor. The concentration of the test substance is monitored continuously.
- **Procedure:** Groups of animals are exposed to different concentrations of dichloromethane for a fixed period, typically 4 to 6 hours.[\[1\]](#)
- **Observation:** Following exposure, animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Data Analysis:** The LC₅₀, the concentration of the substance that is lethal to 50% of the test animals, is calculated from the mortality data at different concentrations.

Acute Dermal Irritation - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation.[\[5\]](#)

- **Test Animals:** Albino rabbits are the recommended species for this test.
- **Procedure:** A small area of the animal's back is clipped free of fur. A measured amount of the test substance (0.5 mL of liquid) is applied to a small gauze patch, which is then applied to the prepared skin and covered with a semi-occlusive dressing for a 4-hour exposure period.
[\[6\]](#)

- **Observation:** After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[6] The reactions are scored according to a standardized grading system.
- **Data Analysis:** The mean scores for erythema and edema for each animal at the different observation times are calculated to determine the primary irritation index, which is used to classify the substance's irritation potential.

Metabolic and Toxicological Pathways

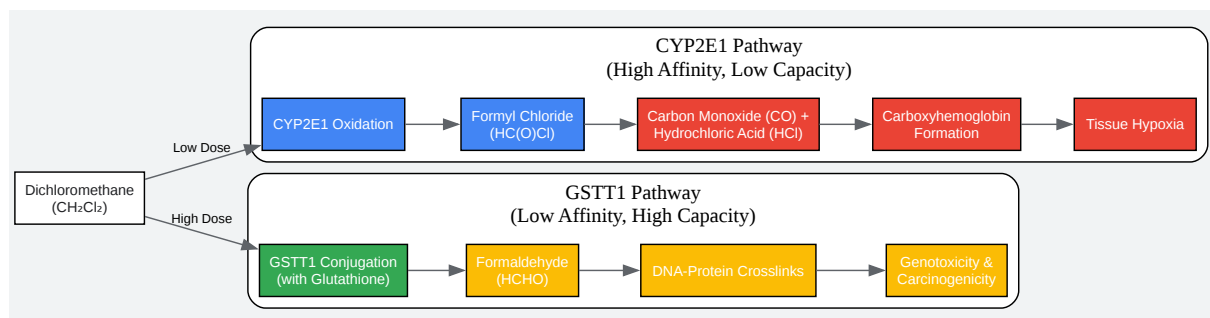
Dichloromethane is metabolized in the body via two primary pathways, which are crucial in understanding its toxicity and carcinogenicity.

Metabolic Pathways

Dichloromethane is metabolized by two main enzymatic pathways:

- **Cytochrome P450 (CYP2E1) Pathway:** This is a high-affinity, low-capacity pathway that oxidizes dichloromethane to formyl chloride, which is unstable and rapidly decomposes to carbon monoxide (CO) and hydrochloric acid (HCl). The CO can bind to hemoglobin, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood.[7]
- **Glutathione S-transferase (GSTT1) Pathway:** This is a low-affinity, high-capacity pathway that conjugates dichloromethane with glutathione (GSH). This pathway leads to the formation of formaldehyde, a known mutagen and carcinogen.[7][8]

The relative contribution of each pathway is dose-dependent. At low exposure concentrations, the CYP2E1 pathway predominates. However, as exposure levels increase and the CYP2E1 pathway becomes saturated, the GSTT1 pathway plays a more significant role.[9]



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Metabolic pathways of dichloromethane.

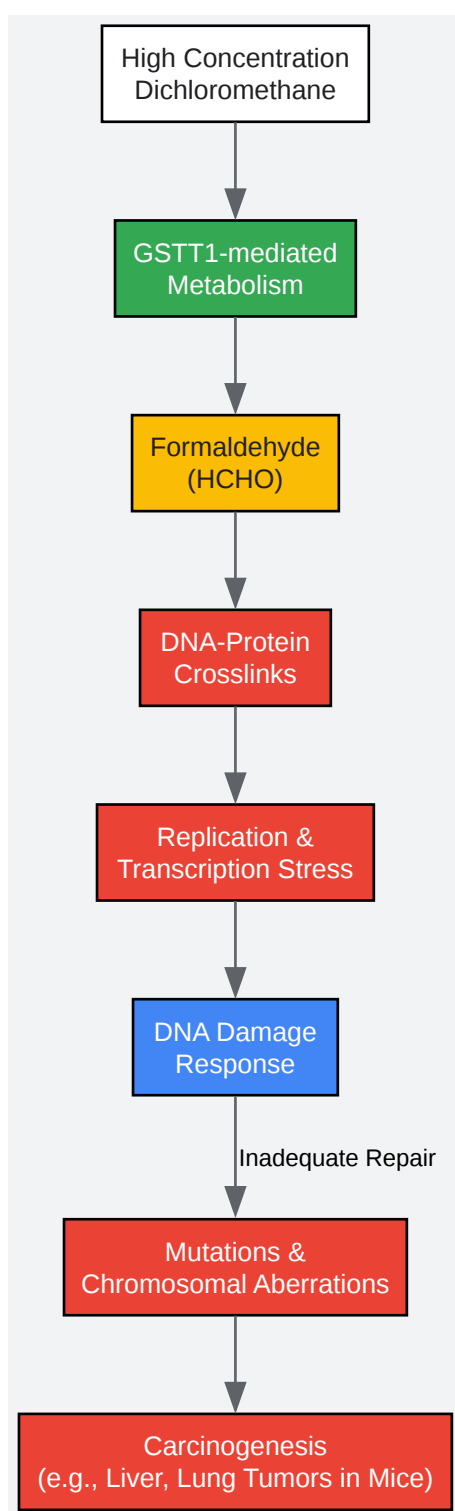
Carcinogenicity Signaling Pathway

The carcinogenicity of dichloromethane is primarily attributed to the genotoxic effects of formaldehyde produced via the GSTT1 pathway.[8] This is particularly evident in mice, which have a higher GSTT1 activity compared to rats and humans.[4] Formaldehyde is a reactive molecule that can form DNA-protein crosslinks, leading to DNA damage, mutations, and ultimately, cancer.[5]

The process can be visualized as follows:

- **Metabolic Activation:** At high concentrations, dichloromethane is metabolized by GSTT1 to formaldehyde.
- **DNA Damage:** Formaldehyde reacts with DNA and proteins to form DNA-protein crosslinks. [5]
- **Cellular Response:** These crosslinks can interfere with DNA replication and transcription, triggering cellular stress responses.

- Genotoxicity: If the DNA damage is not properly repaired, it can lead to mutations and chromosomal aberrations.
- Carcinogenesis: The accumulation of genetic damage can lead to uncontrolled cell proliferation and the development of tumors, particularly in the liver and lungs in mice.^[10]



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Signaling pathway of dichloromethane-induced carcinogenicity.

Handling, Storage, and Emergency Procedures

Given the hazards associated with dichloromethane, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

- **Gloves:** Use chemically resistant gloves. Nitrile gloves offer limited protection and should be changed immediately upon contact. Viton or laminate (Silver Shield) gloves are recommended for prolonged handling.
- **Eye Protection:** Chemical splash goggles are essential. A face shield should be worn when there is a significant risk of splashing.
- **Respiratory Protection:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.
- **Protective Clothing:** A lab coat and closed-toe shoes are mandatory.

Storage

- Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
- Keep containers tightly closed.
- Store away from incompatible materials such as strong oxidizing agents, strong bases, and chemically active metals (e.g., aluminum, magnesium).

First Aid Measures

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- **Skin Contact:** Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Dichloromethane is a valuable solvent in research and industry, but its use is accompanied by significant health risks, including irritation, acute toxicity, and carcinogenicity. A thorough understanding of its safety data, adherence to strict handling and storage protocols, and awareness of its metabolic and toxicological pathways are essential for minimizing exposure and ensuring a safe working environment. This guide provides a comprehensive resource for professionals working with dichloromethane, enabling them to handle this chemical responsibly and safely.

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